molecular formula C21H26N2O3S B5260027 N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-(2-methylphenyl)acetamide

N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-(2-methylphenyl)acetamide

Cat. No.: B5260027
M. Wt: 386.5 g/mol
InChI Key: GVAMJQAZARROCX-UHFFFAOYSA-N
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Description

N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophene with 2-(2-methylphenyl)acetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-(2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Properties

IUPAC Name

N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-4-17-15(3)27-20(19(17)21(25)23-9-11-26-12-10-23)22-18(24)13-16-8-6-5-7-14(16)2/h5-8H,4,9-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAMJQAZARROCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N2CCOCC2)NC(=O)CC3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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